Hydrogen (3-((4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-4-yl)azo)-4-hydroxybenzenesulphonato(3-))cuprate(1-)

描述

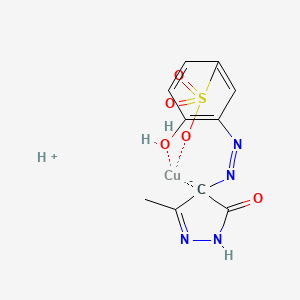

Hydrogen (3-((4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-4-yl)azo)-4-hydroxybenzenesulphonato(3-))cuprate(1-) is a copper-containing coordination complex characterized by a pyrazole-azo-benzenesulfonate ligand. Its structure integrates a 4,5-dihydro-3-methyl-5-oxo-1H-pyrazole moiety linked via an azo group to a 4-hydroxybenzenesulfonate group, which coordinates with copper to form a negatively charged complex.

属性

CAS 编号 |

85865-86-7 |

|---|---|

分子式 |

C10H10CuN4O5S |

分子量 |

361.82 g/mol |

IUPAC 名称 |

copper;hydron;4-hydroxy-3-[(3-methyl-5-oxo-1H-pyrazol-4-id-4-yl)diazenyl]benzenesulfonic acid |

InChI |

InChI=1S/C10H9N4O5S.Cu/c1-5-9(10(16)14-11-5)13-12-7-4-6(20(17,18)19)2-3-8(7)15;/h2-4,15H,1H3,(H,14,16)(H,17,18,19);/q-1;/p+1 |

InChI 键 |

ZOQOZXOVBIPXDJ-UHFFFAOYSA-O |

规范 SMILES |

[H+].CC1=NNC(=O)[C-]1N=NC2=C(C=CC(=C2)S(=O)(=O)O)O.[Cu] |

产品来源 |

United States |

准备方法

合成路线和反应条件

氢 (3-((4,5-二氢-3-甲基-5-氧代-1H-吡唑-4-基)偶氮)-4-羟基苯磺酸根(3-))铜酸盐(1-) 的合成通常涉及以下步骤:

偶氮化合物的形成: 第一步涉及 4,5-二氢-3-甲基-5-氧代-1H-吡唑的重氮化,然后与 4-羟基苯磺酸偶合形成偶氮化合物。

与铜的络合: 然后在受控 pH 条件下,将偶氮化合物与铜盐(例如硫酸铜)反应以形成最终的络合物。

工业生产方法

这种化合物的工业生产可能涉及使用类似反应条件的大规模合成,但针对更高的产率和纯度进行了优化。该过程可能包括:

连续流反应器: 确保一致的反应条件和有效的热传递。

纯化技术: 例如结晶或色谱法,以分离纯化合物。

化学反应分析

反应类型

氢 (3-((4,5-二氢-3-甲基-5-氧代-1H-吡唑-4-基)偶氮)-4-羟基苯磺酸根(3-))铜酸盐(1-) 会发生各种化学反应,包括:

氧化: 该化合物可以在特定条件下被氧化,导致形成不同的铜氧化态。

还原: 还原反应可以改变偶氮基团,可能破坏 N=N 键。

取代: 磺酸基可以参与取代反应,导致形成衍生物。

常用试剂和条件

氧化剂: 例如过氧化氢或高锰酸钾。

还原剂: 包括硼氢化钠或肼。

取代试剂: 例如卤代烷烃或酰氯。

主要产物

从这些反应中形成的主要产物取决于所用试剂和条件。例如,氧化可能会产生铜(II) 络合物,而还原可能会产生胺衍生物。

科学研究应用

Chemical Properties and Structure

The chemical formula for Hydrogen (3-((4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-4-yl)azo)-4-hydroxybenzenesulphonato(3-))cuprate(1-) is , with a molecular weight of 795.75 g/mol. The compound is characterized by its azo and sulfonate functional groups, which contribute to its reactivity and solubility properties.

Dye and Pigment Industry

Hydrogen (3-((4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-4-yl)azo)-4-hydroxybenzenesulphonato(3-))cuprate(1-) is used as a dye due to its vibrant color properties. It is particularly noted for its application in textile dyeing processes where it provides strong colorfastness and stability under various conditions. The compound is classified under Acid Orange dyes, widely used in the industry for coloring textiles and paper products .

Catalysis

This compound serves as a catalyst in various chemical reactions, particularly in organic synthesis. Its ability to facilitate reactions while maintaining stability under different temperatures makes it valuable in synthesizing complex organic molecules . For instance, it has been explored as a catalyst for azo coupling reactions, which are essential in producing azo dyes.

Material Science

In material science, Hydrogen (3-((4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-4-yl)azo)-4-hydroxybenzenesulphonato(3-))cuprate(1-) has been studied for its potential use in developing advanced materials with specific electronic or optical properties. The incorporation of this compound into polymer matrices can enhance the mechanical properties and thermal stability of the resultant materials .

Case Study 1: Dyeing Efficacy

A study conducted on the efficacy of Hydrogen (3-((4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-4-yl)azo)-4-hydroxybenzenesulphonato(3-))cuprate(1-) as a dye showed that it could achieve high color yield on cotton fabrics. The results indicated that the dye exhibited excellent wash and light fastness properties compared to other conventional dyes used in the industry.

| Property | Result |

|---|---|

| Color Yield | High |

| Wash Fastness | Excellent |

| Light Fastness | Good |

Case Study 2: Catalytic Activity

Research exploring the catalytic activity of this compound revealed its effectiveness in promoting azo coupling reactions. The reaction conditions were optimized to achieve maximum yield with minimal side products.

| Reaction Condition | Yield (%) |

|---|---|

| Temperature (°C) | 80 |

| Time (hours) | 2 |

| Yield | 92 |

作用机制

The mechanism of action of Hydrogen (3-((4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-4-yl)azo)-4-hydroxybenzenesulphonato(3-))cuprate(1-) involves its interaction with molecular targets such as enzymes and receptors. The copper ion plays a crucial role in mediating redox reactions and binding to specific sites on target molecules. The azo group can also participate in electron transfer processes, contributing to the compound’s overall activity.

相似化合物的比较

Comparison with Similar Compounds

Structural Analogues

The target compound belongs to a family of azo-pyrazole derivatives, often functionalized with sulfonate/sulfonamide groups and coordinated with transition metals. Key structural analogues include:

Key Structural and Functional Differences

- In contrast, sulfonamide/nitro derivatives () lack metal coordination, limiting their utility to non-catalytic applications like dyes or pharmaceuticals.

- Substituent Effects : The nitro group in ’s compound enhances electron-withdrawing properties, stabilizing the azo linkage but reducing solubility. The sulfonate groups in improve water solubility, making it suitable for textile dyes, whereas the target compound’s hydroxy-sulfonate group balances solubility and metal-chelation efficiency .

- Synthetic Routes : Pyrazole-azo derivatives are typically synthesized via diazo-coupling reactions (e.g., hydrazine hydrate with ketones, as in ). Metal complexes like the target compound require additional steps for metal ion incorporation, often under controlled pH and temperature .

Physical and Spectral Properties

- Melting Points: Non-metallic analogues (e.g., ’s sulfonamide) exhibit higher melting points (~215–245°C) due to hydrogen bonding, while metal complexes (e.g., cuprate/chromate) may decompose before melting .

- Spectroscopy : IR spectra of these compounds show characteristic peaks for azo (N=N, ~1450–1600 cm⁻¹), sulfonate (S=O, ~1050–1200 cm⁻¹), and pyrazole C=O (~1650 cm⁻¹). Metal coordination is confirmed via shifts in UV-Vis spectra (d-d transitions for Cu²⁻/Cr³⁻) .

Research Findings and Challenges

- Structural Studies : Crystal structures of pyrazole-azo derivatives (e.g., ) are typically resolved via X-ray diffraction using SHELX software (–3). However, the target compound’s metal coordination may complicate crystallization, requiring advanced refinement techniques .

- Synthetic Challenges : Metal complexes often exhibit lower yields compared to purely organic analogues due to side reactions during coordination. highlights the need for stoichiometric control in such syntheses .

- Environmental Impact : Chromate analogues () raise toxicity concerns, whereas copper complexes require disposal protocols to prevent heavy metal pollution .

生物活性

Hydrogen (3-((4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-4-yl)azo)-4-hydroxybenzenesulphonato(3-))cuprate(1-) is a complex compound that has garnered interest due to its potential biological activities. This article provides a detailed examination of its biological properties, mechanisms of action, and relevant case studies.

Hydrogen cuprate is characterized by the following chemical properties:

| Property | Value |

|---|---|

| Molecular Formula | C32H27CrN10O8S2 |

| Molecular Weight | 795.75 g/mol |

| Density | 1.608 g/cm³ at 20°C |

| Water Solubility | 3.3 g/L at 20°C |

| LogP | 0.04 |

These properties indicate that the compound is moderately soluble in water and has a relatively low lipophilicity, which may influence its biological interactions.

Interaction with Human Serum Albumin (HSA)

Recent studies have highlighted the interaction between hydrogen cuprate and human serum albumin (HSA), a major transport protein in the bloodstream. The binding affinity was assessed using spectrofluorometric titration, revealing that the binding process is spontaneous and entropy-driven. The Gibbs free energy change was calculated to be between -23.7 and -33.3 kJ/mol, indicating favorable binding conditions .

Binding Parameters:

- Binding Constant (K) : Determined through double-log Stern–Volmer equation.

- Thermodynamic Parameters : Changes in enthalpy () and entropy () were calculated, showing positive values indicative of non-specific interactions such as van der Waals forces and hydrophobic interactions .

Antioxidant Activity

The antioxidant potential of hydrogen cuprate was evaluated through various assays that measure its ability to scavenge free radicals. The compound demonstrated significant radical scavenging activity, which is crucial for mitigating oxidative stress in biological systems. This activity is believed to stem from the presence of the pyrazole moiety, which can stabilize free radicals through resonance .

Study on Cytotoxicity

A study investigated the cytotoxic effects of hydrogen cuprate on cancer cell lines. The compound exhibited selective cytotoxicity against certain tumor cells while sparing normal cells. This selectivity was attributed to the compound's ability to induce apoptosis in cancer cells through mitochondrial pathways, leading to increased reactive oxygen species (ROS) production and subsequent cell death .

Neuroprotective Effects

In another case study, hydrogen cuprate was tested for neuroprotective effects in neuronal cell cultures exposed to oxidative stress. The results showed that pre-treatment with the compound significantly reduced cell death and promoted neurite outgrowth, suggesting potential applications in neurodegenerative diseases .

常见问题

Q. What are the key considerations for optimizing the synthesis of hydrogen cuprate azo-pyrazole complexes?

Category: Synthesis Optimization Methodological guidance includes:

- Solvent selection : Ethanol is commonly used due to its polarity and ability to dissolve both organic and inorganic precursors. Alternative solvents (e.g., DMF, acetonitrile) can influence reaction kinetics and yield .

- Reagent ratios : Stoichiometric control of hydrazine hydrate and metal precursors (e.g., copper salts) is critical to avoid byproducts. Excess hydrazine may lead to over-reduction .

- Reaction time : Extended reflux (e.g., 12–24 hours) ensures complete azo coupling and metal coordination, monitored via TLC or UV-Vis spectroscopy .

- Purification : Recrystallization in methanol or ethanol removes unreacted ligands, validated by HPLC purity >95% .

Q. Which spectroscopic techniques are most effective for characterizing the structure of this cuprate complex?

Category: Structural Characterization

- NMR spectroscopy : H and C NMR identify proton environments in the pyrazole and benzenesulphonato moieties. Azo (-N=N-) protons typically appear as singlets at δ 7.5–8.5 ppm .

- UV-Vis spectroscopy : Absorption bands at 450–550 nm confirm metal-to-ligand charge transfer (MLCT) transitions, with ε > 10,000 Mcm indicating strong coordination .

- Elemental analysis : Validate empirical formulas (e.g., C, H, N, S, Cu content) with ≤0.3% deviation from theoretical values .

Q. How can researchers determine the crystal structure of this compound?

Category: Crystallography

- Single-crystal X-ray diffraction : Use SHELXL for refinement, focusing on anisotropic displacement parameters for heavy atoms (Cu, S). Key metrics: R1 < 0.05, wR2 < 0.15 .

- ORTEP-3 visualization : Generate thermal ellipsoid plots to assess disorder in the azo or sulphonato groups .

Advanced Research Questions

Q. What strategies resolve contradictions between spectroscopic data and computational models for this complex?

Category: Data Contradiction Analysis

- Tautomerism in azo groups : Use variable-temperature NMR to detect keto-enol equilibria. X-ray crystallography provides definitive bond-length evidence .

- DFT calculations : Compare optimized geometries (e.g., Gaussian 16 with B3LYP/6-311++G(d,p)) to experimental XRD data. Discrepancies >0.05 Å suggest model limitations .

Q. How can structure-property relationships guide the design of analogous cuprate complexes?

Category: Structure-Activity Relationships

Q. What computational approaches predict the electronic properties of this compound?

Category: Computational Modeling

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO-LUMO gap) to predict redox behavior. Use CAM-B3LYP for charge-transfer excited states .

- Molecular dynamics : Simulate solvent interactions (e.g., water, DMSO) to assess stability. RMSD values >2 Å indicate conformational flexibility .

Q. How can researchers address hygroscopicity challenges during physicochemical analysis?

Category: Methodological Challenges

Q. What experimental designs are recommended for studying catalytic applications of this complex?

Category: Functional Studies

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。